molecular formula C21H26N2O3 B2377650 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953170-60-0

3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2377650
CAS No.: 953170-60-0
M. Wt: 354.45
InChI Key: DKZBDTBERWVEAT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Research into compounds structurally similar to 3,5-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has led to innovative synthesis methods. For example, a study on pyridyl substituted benzamides highlighted the compounds' unique aggregation-enhanced emission (AEE) properties, which depend on the solvent's polarity. These compounds demonstrate luminescence in both DMF solution and solid state, showcasing their potential for applications in optical materials and sensors (Srivastava et al., 2017).

Enhancement of Antibody Production

In the realm of biotechnology, specifically monoclonal antibody production, derivatives of pyrrole and benzamide have been investigated for their ability to enhance cell-specific antibody production in recombinant Chinese hamster ovary cells. One compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, demonstrated the potential to increase monoclonal antibody production, showcasing a direct application in improving the efficiency of biopharmaceutical manufacturing processes (Aki et al., 2021).

Polyamide Synthesis

Research into aromatic polyamides has led to the synthesis of novel compounds with improved properties. Studies involving compounds related to this compound have focused on creating new polymers with excellent solubility, thermal stability, and mechanical properties. These polymers have potential applications in various industries, including electronics and materials science (Liaw et al., 2002).

Anticancer Activity

The synthesis of new molecular structures incorporating pyrrole and benzamide units has shown promising anticancer activity. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety displayed significant antiproliferative activity against various cancer cell lines. This indicates the potential of these compounds for further development as anticancer agents (Rasal et al., 2020).

Antibacterial and Antitubercular Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antitubercular activities. A novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed promising results against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These findings highlight the potential of these compounds as new antibacterial and antitubercular agents (Joshi et al., 2008).

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-13-17(14-20(15-19)26-2)21(24)22-10-9-16-5-7-18(8-6-16)23-11-3-4-12-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBDTBERWVEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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